N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido-pyrimidine-dione derivative featuring a substituted acetamide moiety. The core structure comprises a fused pyrido[2,3-d]pyrimidine ring system with ethoxy and methyl substituents at positions 5 and 6, respectively, and two ketone groups at positions 2 and 4. The acetamide side chain is linked to a 3-chloro-4-methylphenyl group, which introduces halogenated aromatic character.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-5-29-17-12(3)9-22-18-16(17)19(27)25(20(28)24(18)4)10-15(26)23-13-7-6-11(2)14(21)8-13/h6-9H,5,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPQWELNFJDEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. Its unique structure and functional groups suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on diverse sources and includes data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.4 g/mol. The IUPAC name indicates the presence of a pyrido[2,3-d]pyrimidine core substituted with an ethoxy group and a chloro-methylphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O4 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets within biological systems. The pyrido[2,3-d]pyrimidine structure may allow it to inhibit key enzymes or receptors involved in various metabolic pathways. For example, compounds with similar structures have been noted for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis .
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, Piritrexim, a known pyrido[2,3-d]pyrimidine derivative, has shown effectiveness against various cancers by inhibiting DHFR . The compound under discussion may exhibit similar properties due to its structural similarities.
Case Studies and Research Findings
- Antitumor Activity : A study highlighted that pyridopyrimidine derivatives showed significant inhibition of tumor growth in animal models. The mechanism was primarily attributed to the inhibition of DHFR activity .
- Antibacterial Screening : Related compounds were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of effectiveness depending on the structural modifications made to the pyridopyrimidine core .
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
The target compound shares functional and structural motifs with several acetamide-based heterocycles. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycles: The pyrido-pyrimidine-dione core in the target compound is distinct from the thieno-pyrido-pyrimidine in Compound 24 and the dihydropyrimidine in . The fused pyrido-pyrimidine system may enhance π-π stacking interactions compared to non-fused analogs.
- Functional Groups: Ethoxy and methyl groups on the pyrido-pyrimidine ring may improve lipophilicity, while the diketone moiety could participate in hydrogen bonding .
Physical Properties and Spectroscopic Data
While the target compound lacks reported data, analogs provide benchmarks:
Table 3: Physical and Spectroscopic Properties
Analysis:
- Spectroscopy: IR and NMR data for Compound 24 confirm the presence of acetyl and aromatic protons, which would be analogous in the target compound.
Preparation Methods
Cyclocondensation of Triaminopyrimidine with β-Ketoesters
The pyrido[2,3-d]pyrimidine scaffold is commonly synthesized via cyclocondensation between 2,4,6-triaminopyrimidine and β-ketoesters. For the target compound, ethyl 3-ethoxy-2-methylacetoacetate serves as the diketone precursor.
Procedure :
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Reaction : 2,4,6-Triaminopyrimidine (1.0 eq) and ethyl 3-ethoxy-2-methylacetoacetate (1.2 eq) are refluxed in diphenyl ether at 210°C for 6 hours under nitrogen.
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Mechanism : The β-ketoester undergoes cyclodehydration with the triaminopyrimidine, forming the pyrido[2,3-d]pyrimidine core.
Key Modifications :
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Methyl Groups : Introduced via the β-ketoester’s alkyl substituents.
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Ethoxy Group : Derived from the ester moiety of the β-ketoester.
Oxidative Functionalization
The dioxo groups at positions 2 and 4 are installed through oxidation of intermediate dihydro precursors.
Procedure :
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Oxidation : Treat 1,6-dimethyl-5-ethoxy-3,4-dihydropyrido[2,3-d]pyrimidine-2(1H)-one with potassium permanganate in acetic acid at 60°C for 4 hours.
Functionalization at the 3-Position: Acetamide Side Chain Installation
Bromoacetamide Synthesis
Intermediate B is prepared via amide coupling between 2-bromoacetyl chloride and 3-chloro-4-methylaniline.
Procedure :
N-Alkylation of the Pyrido[2,3-d]Pyrimidine Core
The 3-position nitrogen of the pyridopyrimidine core is alkylated with Intermediate B under basic conditions.
Procedure :
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Reaction : Intermediate A (1.0 eq), Intermediate B (1.2 eq), and K₂CO₃ (3.0 eq) are refluxed in acetonitrile for 12 hours.
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Mechanism : SN2 displacement of bromide by the pyridopyrimidine’s nitrogen.
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Yield : 60–65% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Alternative Synthetic Routes
Palladium-Catalyzed Buchwald-Hartwig Amination
For improved regioselectivity, a palladium-catalyzed coupling between 3-chloro-4-methylaniline and a pre-functionalized pyridopyrimidine-bromoacetamide is employed.
Procedure :
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation enhances efficiency.
Procedure :
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Cyclocondensation : 2,4,6-Triaminopyrimidine and β-ketoester irradiated at 200 W, 150°C, 15 minutes.
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N-Alkylation : Intermediate A and B irradiated at 100 W, 120°C, 30 minutes.
Analytical Validation and Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 2.98 (s, 3H, N-CH₃), 3.45 (s, 3H, N-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 4.82 (s, 2H, NCH₂CO), 7.25–7.45 (m, 3H, Ar-H), 8.15 (s, 1H, pyridopyrimidine-H).
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HRMS : m/z calculated for C₂₃H₂₄ClN₅O₄ [M+H]⁺: 512.1465; found: 512.1468.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways may yield isomeric byproducts. Using bulky solvents (e.g., tert-amyl alcohol) improves selectivity for the desired regioisomer.
Solvent Effects in N-Alkylation
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may promote decomposition. Optimal results are achieved with acetonitrile and molecular sieves to absorb HBr byproducts.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd catalysts with CuI/1,10-phenanthroline reduces costs while maintaining yields (~68%).
Green Chemistry Approaches
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Solvent Recycling : Acetonitrile is recovered via distillation (95% efficiency).
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Waste Minimization : KMnO₄ oxidation waste is treated with H₂O₂ to precipitate MnO₂ for safe disposal.
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with pyrido[2,3-d]pyrimidinone precursors and functionalized acetamide derivatives. Critical steps include:
- Nucleophilic substitution to introduce the ethoxy and methyl groups.
- Amide coupling between the pyrido[2,3-d]pyrimidine core and the chlorophenylacetamide moiety using coupling agents like EDCI or DCC.
- Temperature control (typically 60–80°C) and solvent selection (e.g., DMSO or acetonitrile) to optimize yield and purity .
- Purification via column chromatography or recrystallization, confirmed by NMR and LC-MS to ensure structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy δ 1.3–1.5 ppm, aromatic protons δ 7.2–8.0 ppm) and confirms substitution patterns .
- Mass spectrometry (LC-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ ~500–550 m/z range) and detects impurities .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹ for dioxo groups) and amide N-H bonds (~3300 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Evaluate kinase inhibition (e.g., EGFR, VEGFR) or antiproliferative activity (e.g., MTT assay on cancer cell lines) .
- Dose-response curves : Determine IC50 values using serial dilutions (1 nM–100 µM) and statistical analysis (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Confirms the pyrido[2,3-d]pyrimidine core geometry (e.g., C-N bond lengths ~1.34 Å) .
- Intermolecular interactions : Hydrogen bonding (e.g., N-H···O) and π-π stacking in the crystal lattice, influencing stability .
- Polymorphism analysis : Identifies alternative packing modes using space group data (e.g., monoclinic P21/c) .
Q. What computational methods predict this compound’s binding affinity to target proteins?
- Molecular docking (AutoDock, Schrödinger) : Simulates interactions with ATP-binding pockets of kinases, scoring ΔG values .
- MD simulations (AMBER, GROMACS) : Assess binding stability over 100+ ns trajectories, analyzing RMSD and hydrogen bond persistence .
Q. How to address contradictions in biological activity data across studies?
- Meta-analysis : Compare IC50 values from multiple assays (e.g., kinase panels vs. cell-based assays) to identify assay-specific biases .
- Structural analogs : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate substituent effects on activity .
Q. What strategies optimize the reaction mechanism for large-scale synthesis?
- Kinetic studies : Monitor intermediates via HPLC to identify rate-limiting steps (e.g., amide coupling) .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
Q. How do substituents influence the compound’s structure-activity relationship (SAR)?
- Electron-withdrawing groups (e.g., Cl) : Enhance binding to hydrophobic kinase pockets, reducing IC50 values by 2–5x .
- Ethoxy vs. methoxy groups : Adjust solubility (logP) and metabolic stability (CYP450 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
